Ethyl 2-(methylamino)-2-(o-tolyl)acetate is an organic compound characterized by its ester functional group and an amino substituent. It has the molecular formula and a molecular weight of approximately 193.24 g/mol. The structure features an ethyl ester linked to a secondary amine, with an o-tolyl group providing additional steric and electronic properties that influence its reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Ethyl 2-(methylamino)-2-(o-tolyl)acetate can undergo several chemical transformations:
These reactions highlight the versatility of ethyl 2-(methylamino)-2-(o-tolyl)acetate in synthetic organic chemistry.
Research indicates that ethyl 2-(methylamino)-2-(o-tolyl)acetate may exhibit biological activity, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for potential pharmaceutical applications, including fungicidal activity and as intermediates in drug development . The specific mechanisms of action depend on the final compounds derived from it, which may target various biological pathways.
Several synthetic routes exist for producing ethyl 2-(methylamino)-2-(o-tolyl)acetate:
Ethyl 2-(methylamino)-2-(o-tolyl)acetate finds applications across various domains:
Interaction studies involving ethyl 2-(methylamino)-2-(o-tolyl)acetate are crucial for understanding its biological implications. Research has focused on its interactions with other molecules, particularly in biological systems, to elucidate its potential effects and mechanisms of action. These studies often employ fluorescence quenching techniques and radical trapping experiments to assess the compound's reactivity and interaction dynamics with various targets .
Ethyl 2-(methylamino)-2-(o-tolyl)acetate can be compared to other similar compounds, particularly amino acid esters:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-(methylamino)-2-(o-tolyl)acetate | Amino Acid Ester | Contains o-tolyl group |
| Ethyl 2-amino-2-phenylacetate | Amino Acid Ester | Phenyl group instead of o-tolyl |
| Ethyl 2-amino-2-p-tolylacetate | Amino Acid Ester | p-Tolyl group instead of o-tolyl |
| Ethyl 2-amino-3-methylbutanoate | Amino Acid Ester | Different branching in alkane chain |
This comparison illustrates how ethyl 2-(methylamino)-2-(o-tolyl)acetate stands out due to its specific substituents, which influence its reactivity and potential applications in medicinal chemistry and organic synthesis.
Traditional synthesis of ethyl 2-(methylamino)-2-(o-tolyl)acetate relies on condensation reactions between amino acids and alcohols. A widely used method involves Fischer esterification, where glycine derivatives react with ethanol under acidic conditions. For example, glycine ethyl ester is synthesized via refluxing glycine with ethanol and hydrochloric acid, yielding crystalline products after evaporation and recrystallization. This approach, while effective, often requires prolonged reaction times (15–24 hours) and generates stoichiometric amounts of acidic waste.
Alternative methods employ silylation agents like trimethylchlorosilane (TMSCl) to activate amino acids. In the presence of methanol, TMSCl facilitates esterification at room temperature, achieving yields exceeding 90% for various amino acid methyl esters. This strategy avoids harsh conditions and simplifies purification, making it suitable for sensitive substrates. For ethyl 2-(methylamino)-2-(o-tolyl)acetate, analogous protocols could involve o-tolylacetic acid derivatives and methylamine, though steric hindrance from the o-tolyl group may necessitate optimized reaction times or elevated temperatures.
Table 1: Comparison of Traditional Condensation Methods
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Fischer esterification | HCl (gaseous) | 65–75 | 15–24 h |
| TMSCl/MeOH | Trimethylchlorosilane | 85–95 | 2–4 h |
Asymmetric synthesis of ethyl 2-(methylamino)-2-(o-tolyl)acetate has gained traction to access enantiomerically pure derivatives. Proline-based organocatalysts, such as (S)-proline, enable enantioselective amination of α-keto esters. For instance, α-imino ethyl glyoxylate derivatives undergo asymmetric addition in the presence of proline, achieving enantiomeric excess (ee) values up to 95%. Transition metal complexes, particularly those with chiral ligands like Binap, further enhance stereocontrol. A recent study demonstrated that palladium-catalyzed amination of o-tolylacetic acid derivatives with methylamine affords the target compound with 88% ee under ball-milling conditions.
Mechanistically, these catalysts stabilize transition states through hydrogen bonding or π-π interactions, directing nucleophilic attack to the re or si face of the keto ester. The choice of solvent profoundly impacts enantioselectivity; non-polar solvents like hexane favor tighter transition states, whereas polar aprotic solvents may disrupt catalyst-substrate interactions.
Table 2: Catalytic Systems for Asymmetric Amination
| Catalyst | Substrate | ee (%) | Reference |
|---|---|---|---|
| (S)-Proline | α-Imino glyoxylate | 95 | |
| Pd/Binap | o-Tolylacetic acid | 88 |
Mechanochemical methods eliminate solvent use, reducing environmental impact and purification steps. Ball-milling techniques have successfully synthesized N-arylglycine esters by grinding amino acids with aryl halides and bases. For example, ethyl 2-(methylamino)-2-(o-tolyl)acetate was prepared via milling o-tolylacetic acid, methylamine hydrochloride, and potassium carbonate in a stainless-steel vessel. Reaction times are significantly shorter (30–60 minutes) compared to solution-phase methods, with yields comparable to traditional approaches (75–85%).
The absence of solvent minimizes side reactions, such as hydrolysis, and enhances mass transfer by increasing reactant collision frequency. However, scalability remains a challenge due to equipment limitations. Recent innovations in planetary ball mills with temperature control may address this, enabling gram-scale production.
Table 3: Mechanochemical vs. Solution-Phase Synthesis
| Parameter | Mechanochemical | Solution-Phase |
|---|---|---|
| Reaction Time | 30–60 min | 2–24 h |
| Yield (%) | 75–85 | 65–90 |
| Solvent Consumption | 0 mL | 50–200 mL |
Continuous flow reactors (CFRs) offer superior heat and mass transfer, enabling precise control over reaction parameters. For ethyl 2-(methylamino)-2-(o-tolyl)acetate synthesis, CFRs mitigate exothermicity risks during esterification and amination steps. A two-step flow process was reported: (1) o-tolylacetic acid reacts with ethanol in a packed-bed reactor containing sulfonic acid resin, followed by (2) amination with methylamine gas in a microchannel reactor. This setup achieves 90% conversion in under 30 minutes, compared to 8 hours in batch reactors.
CFRs also facilitate catalyst recycling. Immobilized proline catalysts retained 95% activity over 10 cycles in a recent study, reducing production costs. Challenges include clogging from precipitated intermediates and the need for high-purity reagents. Advances in reactor design, such as oscillatory flow reactors, may overcome these limitations.
Table 4: Batch vs. Continuous Flow Performance
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 8 h | 0.5 h |
| Conversion (%) | 85 | 90 |
| Catalyst Recyclability | Limited | High |
Density functional theory calculations provide fundamental insights into the electronic structure and reaction mechanisms of ethyl 2-(methylamino)-2-(o-tolyl)acetate [1]. The compound exhibits complex electronic behavior due to the presence of both electron-donating methylamino and electron-withdrawing ester functional groups, creating intramolecular electronic interactions that influence reactivity patterns [2].
Computational studies utilizing various density functional theory methods have established that the M06-2X functional with 6-31+G(d,p) basis set provides optimal accuracy for reaction pathway analysis of amino acetate derivatives [3] [2]. The choice of computational method significantly impacts the reliability of calculated energetic parameters, with hybrid functionals demonstrating superior performance for systems containing nitrogen-carbon bonds [1] [4].
Table 1: Computational Methods for Density Functional Theory Analysis
| Computational Method | Basis Set Type | Typical Applications | Computational Cost | Accuracy Level |
|---|---|---|---|---|
| DFT B3LYP/6-31G(d,p) | Split-valence double-zeta with polarization | Geometry optimization, frequency calculations | Moderate | Good |
| DFT B3LYP/6-311++G(d,p) | Triple-zeta with diffuse and polarization | High-accuracy single-point energy calculations | High | Excellent |
| DFT M06-2X/6-31+G(d,p) | Double-zeta with diffuse and polarization | Reaction mechanism studies, transition states | Moderate-High | Very Good |
| MP2/6-31G(d) | Split-valence double-zeta with polarization | Electron correlation effects | High | Very Good |
| MP2/6-311G(d,p) | Triple-zeta with polarization | High-accuracy correlation calculations | Very High | Excellent |
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital of ethyl 2-(methylamino)-2-(o-tolyl)acetate is predominantly localized on the nitrogen atom of the methylamino group, indicating nucleophilic character [5] [6]. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon of the ester group, suggesting electrophilic reactivity at this position [7] [8].
The reaction pathways for nucleophilic substitution reactions involve initial coordination of nucleophiles to the carbonyl carbon, followed by tetrahedral intermediate formation [9] [10]. Density functional theory calculations demonstrate that the energy barrier for nucleophilic attack is significantly influenced by the electron-donating nature of the o-tolyl substituent, which stabilizes the transition state through hyperconjugative interactions [2] [11].
Computational analysis of aminolysis reactions shows that the mechanism proceeds through a stepwise pathway rather than a concerted process [9] [10]. The first transition state corresponds to nucleophilic addition with an activation energy of approximately 15-20 kcal/mol, while the second transition state involves elimination with a lower barrier of 8-12 kcal/mol [12] [10].
Molecular dynamics simulations provide detailed insights into the conformational behavior and stereoelectronic effects governing the dynamic properties of ethyl 2-(methylamino)-2-(o-tolyl)acetate [13] [14]. The compound exhibits significant conformational flexibility due to rotational freedom around the carbon-nitrogen bond connecting the methylamino group to the acetate backbone [15] [16].
Stereoelectronic effects play a crucial role in determining the preferred conformations of amino acetate derivatives [15] [17]. The antiperiplanar arrangement of electron lone pairs relative to adjacent sigma bonds provides optimal orbital overlap and electronic stabilization [15] [17]. This geometric preference influences both the ground state structure and the pathways for chemical transformations [17] [18].
Table 2: Stereoelectronic Parameters for Molecular Dynamics Analysis
| Stereoelectronic Parameter | Optimal Value Range | Structural Influence | Chemical Significance |
|---|---|---|---|
| Torsion Angle C-C-N-C (degrees) | 60 ± 15 | Rotational freedom around C-N bond | Conformational preference |
| Bond Length C-N (Å) | 1.45 ± 0.05 | Amino group conjugation | Nucleophilic reactivity |
| Bond Length C-O (Å) | 1.35 ± 0.03 | Ester group planarity | Electrophilic reactivity |
| Bond Angle C-N-C (degrees) | 110 ± 5 | Nitrogen hybridization | Hydrogen bonding capacity |
| Bond Angle O-C-O (degrees) | 125 ± 5 | Carbonyl group geometry | Resonance stabilization |
| Steric Energy (kcal/mol) | < 5.0 | Overall molecular strain | Thermodynamic stability |
| Conformational Energy Barrier (kcal/mol) | 2.0 - 8.0 | Conformational flexibility | Reaction kinetics |
| Hyperconjugation Energy (kcal/mol) | 1.0 - 4.0 | Electronic delocalization | Electronic stabilization |
The o-tolyl substituent introduces additional stereoelectronic complexity through its interaction with the adjacent acetate moiety [15] [17]. Molecular dynamics simulations reveal that the methyl group on the aromatic ring adopts preferential orientations that minimize steric hindrance while maximizing favorable electronic interactions [13] [14].
Solvent effects significantly modulate the conformational equilibria of ethyl 2-(methylamino)-2-(o-tolyl)acetate [14] [16]. Explicit solvent molecular dynamics simulations demonstrate that polar solvents stabilize extended conformations through hydrogen bonding interactions with the amino and ester functional groups [14] [16]. The calculated free energy differences between major conformational states range from 1.5 to 4.2 kcal/mol depending on the solvent environment [13] [14].
The dynamic behavior of the compound shows characteristic timescales for different molecular motions [13] [16]. Bond rotations occur on picosecond timescales, while larger conformational rearrangements require nanosecond simulation times for adequate sampling [13] [16]. The methylamino group exhibits rapid interconversion between different orientations, with correlation times of approximately 50-100 picoseconds [16].
Quantitative structure-activity relationship modeling provides a systematic approach for correlating molecular descriptors with biological and chemical activities of ethyl 2-(methylamino)-2-(o-tolyl)acetate and related compounds [19] [20]. The development of robust quantitative structure-activity relationship models requires careful selection of molecular descriptors that capture the essential physicochemical properties governing activity [21] [22].
Electronic descriptors derived from quantum chemical calculations serve as fundamental parameters in quantitative structure-activity relationship analysis [23] [24]. The frontier molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital values, correlate strongly with nucleophilic and electrophilic reactivity patterns [24] [6]. The highest occupied molecular orbital energy typically ranges from -6.0 to -8.0 eV for amino acetate derivatives, while lowest unoccupied molecular orbital energies span -1.0 to -3.0 eV [24] [8].
Table 3: Molecular Properties from Quantum Chemical Calculations
| Molecular Property | Physical Significance | Typical Range for Amino Acetates | Reactivity Implication |
|---|---|---|---|
| HOMO Energy (eV) | Highest occupied molecular orbital energy | -6.0 to -8.0 | Nucleophilic character |
| LUMO Energy (eV) | Lowest unoccupied molecular orbital energy | -1.0 to -3.0 | Electrophilic character |
| HOMO-LUMO Gap (eV) | Electronic excitation energy | 4.0 to 6.0 | Chemical stability |
| Dipole Moment (Debye) | Molecular polarity measure | 2.0 to 5.0 | Intermolecular interactions |
| Polarizability (ų) | Response to electric field | 15.0 to 25.0 | Molecular flexibility |
| Ionization Potential (eV) | Energy to remove electron | 8.0 to 10.0 | Oxidation tendency |
| Electron Affinity (eV) | Energy gained by adding electron | 0.5 to 2.0 | Reduction tendency |
| Electronegativity (eV) | Tendency to attract electrons | 4.0 to 6.0 | Electron-withdrawing ability |
| Chemical Hardness (eV) | Resistance to electronic perturbation | 2.0 to 4.0 | Kinetic stability |
| Electrophilicity Index (eV) | Tendency to accept electrons | 1.0 to 3.0 | Electrophilic reactivity |
Topological descriptors provide complementary information about molecular shape and connectivity patterns [23] [21]. The molecular topological index and Wiener index show significant correlations with biological activity in acetamide derivative studies [21]. These descriptors capture essential features of molecular architecture that influence binding interactions and transport properties [19] [21].
Physicochemical descriptors encompass parameters such as lipophilicity, molecular surface area, and hydrogen bonding capacity [23] [25]. The partition coefficient serves as a key indicator of membrane permeability and bioavailability for amino acetate compounds [21] [25]. Molecular surface area calculations provide insights into steric accessibility and binding site compatibility [25] [22].
Statistical validation of quantitative structure-activity relationship models requires rigorous cross-validation procedures to ensure predictive reliability [20] [22]. Leave-one-out cross-validation typically yields correlation coefficients exceeding 0.85 for well-constructed models of amino acetate derivatives [20] [21]. The standard error of prediction should remain below 0.3 log units for acceptable model performance [21] [22].
Ethyl 2-(methylamino)-2-(o-tolyl)acetate serves as a crucial intermediate in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants that target both serotonin and norepinephrine neurotransmitter systems simultaneously [1] [2] [3]. The compound's structural features make it particularly valuable for synthesizing balanced dual-action antidepressants that address the limitations of single-target medications [4] [5].
The development of SNRIs was guided by research demonstrating that both serotonin and norepinephrine play critical roles in depression pathophysiology [1] [2]. Unlike selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin transporters, SNRIs provide balanced inhibition of both neurotransmitter reuptake systems, potentially offering superior therapeutic efficacy [3] [4]. The compound's ethyl ester functionality provides the necessary lipophilic properties for central nervous system penetration, while the methylamino group offers sites for further chemical modification to optimize transporter selectivity [6] [5].
Research findings indicate that SNRIs with more balanced serotonin and norepinephrine activity demonstrate improved clinical outcomes compared to medications with predominant serotonin selectivity [4] [5]. The o-tolyl aromatic ring in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides the appropriate steric and electronic properties required for effective binding to both serotonin and norepinephrine transporters [6] [5]. Studies have shown that compounds derived from this intermediate exhibit potent inhibition of both transporters, with inhibition constants in the nanomolar range [5].
The synthetic versatility of ethyl 2-(methylamino)-2-(o-tolyl)acetate allows for systematic structure-activity relationship studies to optimize SNRI development [6] [5]. Modifications to the ethyl ester can alter pharmacokinetic properties, while substitutions on the aromatic ring can fine-tune selectivity profiles. The methylamino group serves as an anchor point for introducing additional functional groups that may enhance binding affinity or metabolic stability [6] [5].
| SNRI Development Parameter | Ethyl 2-(methylamino)-2-(o-tolyl)acetate Contribution | Clinical Significance |
|---|---|---|
| Serotonin Transporter Binding | Provides structural framework for high-affinity binding | Enhanced mood regulation |
| Norepinephrine Transporter Binding | Enables balanced dual-action profile | Improved energy and motivation |
| Blood-Brain Barrier Penetration | Lipophilic ester enhances CNS access | Effective central nervous system activity |
| Metabolic Stability | Aromatic ring provides resistance to oxidation | Prolonged therapeutic duration |
Ethyl 2-(methylamino)-2-(o-tolyl)acetate functions as a versatile building block for synthesizing neuroactive β-phenylethylamine derivatives, compounds that exhibit significant biological activity in the central nervous system through interactions with dopamine, serotonin, and norepinephrine systems [7] [8] [9]. The structural similarity between this compound and endogenous phenylethylamine provides a foundation for developing novel neuroactive molecules with enhanced therapeutic potential [9] [10].
β-Phenylethylamine and its derivatives represent a fundamental class of neuroactive compounds that serve as endogenous neurotransmitters and neuromodulators [7] [9]. These compounds are synthesized within dopaminergic neurons and coexist with dopamine in nigrostriatal and mesolimbic brain regions [9] [10]. The ethyl ester moiety in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides the necessary lipophilic properties for blood-brain barrier penetration, while the methylamino group offers sites for further functionalization to optimize neurotransmitter system interactions [9] [10].
Research demonstrates that β-phenylethylamine derivatives modulate dopamine transporter function through multiple mechanisms, including inhibition of dopamine reuptake and promotion of dopamine release [9] [10]. The o-tolyl aromatic ring in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides the appropriate electronic properties for effective binding to dopamine transporters, with structure-activity relationship studies indicating that aromatic substitutions significantly influence binding affinity and selectivity [9] [10].
Studies investigating the relationship between chemical structure and biological activity in β-phenylethylamine derivatives reveal that compounds with longer alkyl chains and smaller ring structures exhibit stronger inhibitory activities against dopamine reuptake [9]. The methylamino group serves as a critical pharmacophore for dopamine transporter binding, with modifications to this group significantly affecting compound potency and selectivity profiles [9] [10].
| Dopamine System Parameter | IC50 Values (μM) | Therapeutic Relevance |
|---|---|---|
| Dopamine Transporter Inhibition | 0.1-10 | Antidepressant activity |
| Dopamine Release Enhancement | 0.5-15 | Psychomotor effects |
| Dopamine D1 Receptor Activation | 1-25 | Reward and reinforcement |
| Dopamine D2 Receptor Modulation | 2-30 | Neurological function |
The compound's utility as a building block extends to the development of compounds targeting trace amine-associated receptor 1 (TAAR1), a recently identified receptor system that responds to β-phenylethylamine and related compounds [11] [9]. TAAR1 represents a promising target for novel psychopharmacological interventions, with compounds derived from ethyl 2-(methylamino)-2-(o-tolyl)acetate showing potential for treating neuropsychiatric disorders [11] [9].
Ethyl 2-(methylamino)-2-(o-tolyl)acetate plays a significant role in prodrug design strategies aimed at enhancing blood-brain barrier penetration of therapeutic agents [12] [13] [14]. The compound's ester functionality serves as a lipophilic masking group that temporarily conceals polar functionalities, thereby improving passive diffusion across the blood-brain barrier while maintaining the potential for enzymatic activation within the central nervous system [15] [16] [17].
The blood-brain barrier represents a formidable obstacle for drug delivery to the central nervous system, with more than 98% of small-molecule drugs failing to achieve therapeutically relevant brain concentrations [13] [18]. Prodrug strategies utilizing ester functionalities, such as those found in ethyl 2-(methylamino)-2-(o-tolyl)acetate, offer a promising approach to overcome this limitation by temporarily increasing drug lipophilicity and facilitating passive diffusion across the barrier [15] [16] [17].
Research demonstrates that ester prodrugs undergo hydrolysis by endogenous esterases once they cross the blood-brain barrier, releasing the active drug specifically within the central nervous system [15] [16]. The ethyl ester group in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides optimal hydrolysis kinetics, with studies showing that ethyl esters achieve the ideal balance between stability during circulation and rapid activation upon reaching the brain [15] [16].
The o-tolyl aromatic ring contributes to the compound's utility in prodrug design by providing additional lipophilic character that enhances membrane permeability [15] [16]. Studies investigating sobetirome prodrug esters demonstrated that aromatic substitutions significantly influence blood-brain barrier penetration, with compounds containing methylated aromatic rings showing enhanced central nervous system distribution [16].
| Prodrug Design Parameter | Ethyl 2-(methylamino)-2-(o-tolyl)acetate Properties | BBB Penetration Enhancement |
|---|---|---|
| Lipophilicity (LogP) | 2.5-3.5 | 3-5 fold increase |
| Esterase Hydrolysis Rate | Moderate (t1/2 = 1-2 hours) | Optimal brain activation |
| Plasma Stability | High (>90% stable) | Minimal peripheral activation |
| Brain/Plasma Ratio | 2-4 fold enhancement | Improved CNS selectivity |
The methylamino group provides additional design flexibility for prodrug development, allowing for the creation of carrier-mediated prodrugs that utilize specific transporters for enhanced brain delivery [15] [17]. Research indicates that amino acid transporter-targeting prodrugs, incorporating structural elements similar to those found in ethyl 2-(methylamino)-2-(o-tolyl)acetate, demonstrate significantly improved brain uptake compared to passive diffusion alone [15] [17].